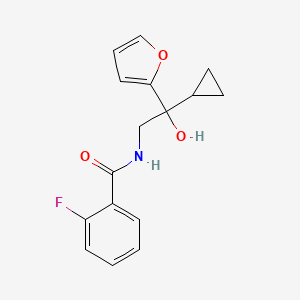

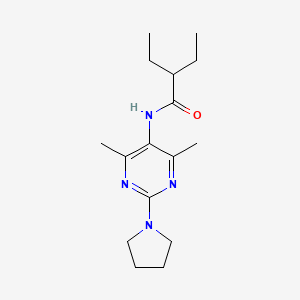

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 has been found to inhibit the activity of cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that regulates the movement of ions across cell membranes. CFTRinh-172 has shown promise in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

Scientific Research Applications

Fluoronaphthalene Building Blocks via Arynes

Fluoronaphthalenes are pivotal in pharmaceutical and agricultural research due to their unique substituent patterns, offering valuable building blocks. The study by Masson and Schlosser (2005) highlights the Diels-Alder reaction between arynes and furans as a method to access naphthalene derivatives, potentially applicable for synthesizing compounds like "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide" for research applications in these fields (Masson & Schlosser, 2005).

Reactions of Azomethine Ylides

Voznyi et al. (2006) explored the 1,5-π-cyclization of gem-difluoro-substituted azomethine ylides, demonstrating a method to synthesize difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives. This work underscores the synthetic versatility of furan derivatives in constructing complex heterocyclic structures, which could be relevant for designing new compounds with specific functionalities (Voznyi et al., 2006).

Asymmetric Synthesis of Fluorinated Cyclopropanes

The asymmetric synthesis of fluorine-containing cyclopropanes, as discussed by Pons et al. (2021), is significant for medicinal chemistry. These cyclopropanes show improved biological activity and metabolic profiles in bioactive compounds, making them attractive for drug development. The methodologies developed could provide insights into synthesizing structurally complex and fluorinated compounds, including "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide" (Pons et al., 2021).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Groendyke et al. (2016) demonstrated a mild, iron-catalyzed fluorination of C-H bonds directed by fluoroamides, which could be applied to the selective functionalization of "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-fluorobenzamide." This approach offers a pathway for the site-specific introduction of fluorine atoms into complex molecules, enhancing their pharmacological properties (Groendyke et al., 2016).

properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBGPVVUCECDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)

![2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2709838.png)

![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)

![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2709856.png)